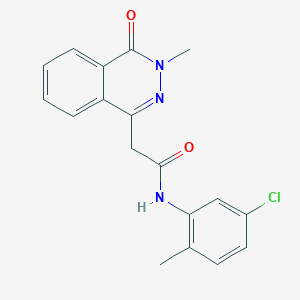
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. CP-31398 has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not fully understood. However, it has been shown to inhibit the p53-MDM2 interaction, which leads to the stabilization and activation of p53. p53 is a tumor suppressor protein that plays a key role in the regulation of cell growth and apoptosis. Stabilization and activation of p53 can lead to the induction of apoptosis and inhibition of cell growth, which may explain the anticancer properties of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth, and reduce inflammation. N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been found to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is that it has been extensively studied and has been shown to have potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been found to have low solubility, which may make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to further investigate its mechanism of action, which may lead to the development of targeted therapies. Finally, further research is needed to improve the solubility of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, which may improve its efficacy in vivo.
合成法
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-methylphthalazine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form the final product, N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress and apoptosis. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
特性
分子式 |
C18H16ClN3O2 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-12(19)9-15(11)20-17(23)10-16-13-5-3-4-6-14(13)18(24)22(2)21-16/h3-9H,10H2,1-2H3,(H,20,23) |
InChIキー |
UXRJJFNPWVHTTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277334.png)
![[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate](/img/structure/B277356.png)

![4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B277362.png)

![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B277364.png)

![2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)
